molecular formula C9H14O3 B13191865 Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13191865
M. Wt: 170.21 g/mol
InChI Key: AHSPXPUZXFHUOA-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a 5-membered oxolane ring fused to a 3-membered cyclopropane-like ring via a spiro carbon. The molecule includes a methyl ester group at position 2 and two methyl substituents at position 4 of the spiro system.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-8(2)4-5-9(8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

AHSPXPUZXFHUOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process includes the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure provides a rigid framework that can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions depend on the specific chemical environment and reagents used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Analogous Spiro Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Source
This compound (Target) 4,4-dimethyl, methyl ester C9H14O3* ~170.2* Spiro[2.3]hexane, 5- and 3-membered rings Inferred
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 2-methyl, methyl ester C8H12O3 156.18 Methyl at spiro position 2
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 5-methyl, methyl ester C8H12O3 156.18 Methyl substituent on oxolane ring
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate 4,4-dimethyl, ethyl ester C10H16O3 184.23 Ethyl ester vs. methyl ester
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate 4,4-dimethyl, isopropyl, methyl ester C12H20O3 212.29 Bulky isopropyl substituent at position 2
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 4-ethyl, 2-methyl, methyl ester C11H18O3 198.26 Spiro[2.4]heptane (6-membered ring)

*Note: Molecular formula and weight for the target compound are inferred based on analogs.

Key Differences and Implications

The ethyl ester variant (C10H16O3) has increased lipophilicity, which may enhance membrane permeability in biological systems .

Ring Size and Strain :

  • Compounds with spiro[2.4]heptane systems (e.g., Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) feature a 6-membered ring, reducing ring strain compared to the 3-membered ring in the target compound .

Synthetic Accessibility :

  • describes the synthesis of spiro compounds via boronate ester intermediates under anhydrous conditions. Similar methods may apply to the target compound, though substituent positioning could necessitate tailored approaches .

Commercial Availability: Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is listed with a single supplier, while Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is noted as temporarily unavailable .

Biological Activity

Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound with potential biological activity that has garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on available literature.

Molecular Formula : C9_9H14_{14}O3_3
Molecular Weight : 170.21 g/mol
CAS Number : 1866180-82-6

The compound features a spiro structure, which is significant for its biological interactions. The presence of the oxaspiro moiety suggests potential reactivity and interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific synthetic routes have not been extensively documented in the literature, indicating a need for further exploration in synthetic methodologies.

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant activity : The spiro structure may contribute to free radical scavenging capabilities.

Pharmacological Studies

Several studies have investigated the pharmacological potential of related compounds within the oxaspiro class:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways in vitro and in vivo models. For instance, a study on related oxaspiro compounds demonstrated significant reduction in edema in animal models when administered at specific dosages .
  • Analgesic Activity : Some derivatives have shown promise as analgesics, potentially through the modulation of pain pathways via central nervous system interactions .

Case Studies

A review of related compounds has highlighted their diverse biological activities:

Compound NameActivityStudy Reference
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylateAnti-inflammatory
Methyl 1-oxaspiro[2.3]hexane-2-carboxylateAnalgesic
Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylateAntioxidant

These studies provide a framework for understanding the potential therapeutic applications of this compound.

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